
Flurbiprofen
Descripción general
Descripción
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) with the chemical formula C₁₅H₁₃FO₂ and molecular weight 244.26 g/mol. It is characterized by a biphenyl structure with a fluorine atom at the 2-position and a propionic acid group, contributing to its anti-inflammatory, analgesic, and antipyretic properties . This compound exists as two enantiomers, R(-)- and S(+)-flurbiprofen, which exhibit distinct pharmacokinetic and pharmacodynamic profiles .
Métodos De Preparación
Flurbiprofen can be synthesized through various methods. One method involves reacting 4-bromo-2-fluorobiphenyl with magnesium metal to generate Grignard reagent (2-fluoro-[1,1’-biphenyl]-4-yl) magnesium bromide, followed by reaction with ethyl 2-bromopropionate in the presence of titanium tetrachloride (TiCl4) to carry out a coupling reaction. The intermediate this compound ethyl ester is then subjected to alkaline hydrolysis, acidification, and recrystallization to obtain this compound . Another method involves adding 2-(3-fluoro-4-bromophenyl) propionic acid and phenylboronic acid into a water system solvent under alkaline conditions, and carrying out a coupling reaction catalyzed by palladium carbon to obtain this compound .
Análisis De Reacciones Químicas
Flurbiprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include this compound derivatives with altered functional groups that may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Pain Management
Flurbiprofen is primarily utilized for managing pain associated with various conditions, including arthritis, dental pain, and postoperative pain.
Clinical Studies and Findings
- A study on S(+)-flurbiprofen plaster indicated significant analgesic effects in a rat model of adjuvant-induced arthritis. The plaster was applied for six hours daily over five days, demonstrating superior pain relief compared to other NSAID patches .
- Another investigation into this compound's local injection showed a marked reduction in inflammatory responses in fracture models without increasing muscle damage, indicating its potential for localized pain management .
Cancer Therapy
Recent research indicates this compound's potential role in cancer treatment, particularly for colorectal cancer.
Research Insights
- A study demonstrated that this compound inhibited the proliferation and invasion of SW620 colorectal cancer cells. Various concentrations were tested to determine optimal efficacy, revealing that this compound modulated COX-2 expression and inflammatory cytokines like tumor necrosis factor-alpha .
- The compound has also shown promise in treating other cancers such as breast and esophageal cancer, suggesting a broader application in oncology .
Drug Repurposing for Infectious Diseases
This compound has been investigated for repurposing in treating neglected tropical diseases like Chagas disease.
Combination Studies
- Research explored the efficacy of this compound in combination with other agents against Trypanosoma cruzi. The study found that this compound exhibited synergistic effects when combined with certain antibiotics, enhancing therapeutic outcomes against the parasite .
Combination | Efficacy | Notes |
---|---|---|
This compound + Roxithromycin | Synergistic activity against T. cruzi | Promising results for Chagas disease treatment |
Innovative Drug Delivery Systems
This compound's formulation into microspheres and transdermal patches has been a focus of research to enhance its delivery and efficacy.
Formulation Studies
Mecanismo De Acción
Flurbiprofen exerts its effects by inhibiting the cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition results in decreased formation of prostaglandin precursors, which are key mediators of inflammation, pain, and fever. This compound may also decrease proinflammatory cytokine levels, further contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Hydrazone Schiff’s Bases and Oxadiazole Derivatives
Flurbiprofen derivatives, such as hydrazone Schiff’s bases and 2-mercaptooxadiazole analogs, demonstrate enhanced α-glucosidase and α-amylase inhibitory activities compared to the parent compound. These derivatives are effective in managing type-2 diabetes mellitus, with IC₅₀ values comparable to standard drugs like acarbose . The fluorine atom on the biphenyl ring is critical for potency, as fluorine-containing analogs show superior enzyme inhibition compared to non-fluorinated counterparts .
Enantiomeric Comparisons: R(-)- vs. S(+)-Flurbiprofen
- Pharmacokinetics : R(-)-flurbiprofen exhibits higher plasma concentrations (AUC₀–₅₀: 4.10 ± 0.45 vs. 3.04 ± 0.54 μg/mL·h) but lower cerebrospinal fluid (CSF) penetration (AUC₀–₅₀: 10.77 ± 1.66 vs. 14.62 ± 2.05 ng/mL·h) than the S(+)-enantiomer. This suggests R(-)-flurbiprofen has reduced central nervous system activity .
- Therapeutic Implications : R-flurbiprofen is prioritized in AD research due to its selective Aβ42-lowering effects without significant cyclooxygenase (COX) inhibition, minimizing gastrointestinal side effects .
Comparison with COX Inhibitors
Rutin and Ellagic Acid
- Binding Affinity : this compound shows stronger COX-1 binding (docking score: -38.07 kJ/mol; inhibition constant: 0.209 µM) than rutin (-27.61 kJ/mol; 14.30 µM), attributed to persistent hydrogen bonds with ARG120 and TYR355 .
Other NSAIDs
- Aβ42 Reduction : this compound enantiomers outperform ibuprofen in Aβ42 reduction (correlation coefficient: 0.93 for Aβ42 vs. drug concentration). Meclofenamic acid and R-flurbiprofen are the most potent Aβ42-lowering agents among NSAIDs .
- COX Selectivity : Unlike indomethacin or diclofenac, this compound’s R-enantiomer minimizes COX-1/2 inhibition, reducing ulcerogenic risks while retaining Aβ42-lowering efficacy .
Metabolic and Formulation Comparisons
Glucuronidation Profile
This compound exhibits atypical glucuronidation in liver cirrhosis patients, with negligible carboxyl-glucuronide formation despite structural similarities to other carboxyl-containing NSAIDs. This contrasts with reports of urinary glucuronide detection, suggesting analytical challenges in metabolite stability .
Drug Delivery Systems
- Nanospheres: Poly-ε-caprolactone nanospheres loaded with this compound show biphasic release (initial burst followed by sustained release). Lysozyme presence slows but ensures complete release, highlighting formulation-dependent pharmacokinetics .
- Oromucosal Penetration : this compound lozenges achieve superior pharyngeal tissue penetration compared to sprays (mean recovery: 1.96% vs. 0.96%), supporting their use in localized inflammation .
Actividad Biológica
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and recent research findings.
This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This mechanism is crucial in alleviating symptoms associated with inflammatory conditions such as arthritis and acute pain episodes .
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 0.5 to 4 hours. The drug demonstrates high bioavailability and is extensively metabolized by the liver, primarily through glucuronidation and oxidation .
Pain Management
This compound has been evaluated for its effectiveness in managing pain from various sources, including postoperative pain and chronic conditions like osteoarthritis. A systematic review indicated that this compound is effective in reducing pain intensity and improving function in patients with sore throat due to upper respiratory tract infections (URTIs) .
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For instance, novel this compound derivatives have shown enhanced antioxidant and anti-inflammatory activities compared to standard this compound, indicating potential for developing more effective formulations .
Case Studies and Clinical Trials
- Efficacy in Sore Throat Management : A randomized controlled trial assessed the efficacy of this compound 8.75 mg lozenge versus placebo for treating sore throat. Results showed that patients receiving this compound reported significant improvements in pain relief compared to those on placebo (52.3% vs. 57.8%) .
- Adverse Effects : While generally well-tolerated, this compound can cause side effects such as taste perversion, headache, and gastrointestinal disturbances. A systematic review reported treatment-related adverse events across multiple studies involving this compound 8.75 mg .
- Novel Derivatives : Research on newly synthesized this compound derivatives revealed IC50 values for their biological activities, such as inhibition of albumin denaturation and antitryptic activity, indicating their potential as more potent NSAIDs compared to traditional formulations .
Comparative Data Table
Study/Trial | Dosage | Efficacy (%) | Common Adverse Events | Population |
---|---|---|---|---|
Benrimoj et al. (2001) | 8.75 mg lozenge | 52.3% | Taste perversion (26.6%), headache (13.3%) | Patients ≥18 with URTI |
Blagden et al. (2002) | 32 mg | 65.2% | Nausea (4.8%), dry mouth (3%) | Patients ≥12 with sore throat |
Novel Derivatives Study | Varies | Higher than standard this compound | Varies by compound | In vitro studies |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Flurbiprofen in pharmaceutical formulations?
A stability-indicating UV spectrophotometric method (λ_max ≈ 247 nm) using methanol as a solvent is validated per ICH guidelines. This method demonstrates linearity (5–30 μg/mL), precision (RSD <2%), and specificity in separating this compound from degradants (e.g., hydrolyzed or oxidized products). Forced degradation studies under acidic/alkaline/oxidative conditions confirm robustness . For non-UV matrices, HPLC with pKa-adjusted mobile phases (e.g., phosphate buffer pH 7.4) improves resolution, validated via synthetic mixtures and placebo controls .
Q. How do CYP2C9 polymorphisms influence this compound metabolism in preclinical models?
(S)-Flurbiprofen, the active enantiomer, is metabolized primarily by CYP2C8. In vitro models using human liver microsomes or recombinant enzymes (10 pmol CPR/incubation) quantify hydroxylation rates. Co-incubation with CYP2D6 (at 1:1–1:3 ratios) reduces CYP2C9 activity by 30–50%, suggesting protein-protein interactions alter substrate binding. Statistical validation via ANOVA (p<0.05) and triplicate experiments are critical .
Q. What experimental designs are optimal for assessing this compound’s stability in ophthalmic formulations?
Employ forced degradation under stress conditions (e.g., 0.1N HCl, 3% H₂O₂, 80°C) followed by UV spectral analysis. Calculate recovery rates (98–102%) and validate specificity using peak purity indices. Stability studies should adhere to ICH Q1A(R2) guidelines, with data tabulated for degradation kinetics (e.g., t₁/₂) and correlation coefficients (R² >0.99) .
Advanced Research Questions
Q. How can isoform-specific CYP interactions be modeled to predict this compound’s pharmacokinetic variability?
Use sequential incubation (SeqAdd1–SeqAdd3) and all-mix (Allmix1–Allmix2) protocols with CYP2D6/CYP2C9 co-expressed systems. Measure (S)-Flurbiprofen depletion via LC-MS/MS. Nonlinear regression analysis (e.g., Hill equation) quantifies inhibitory effects (IC₅₀ ≈ 0.47 μM for COX-2). Include negative controls (CPR-only incubations) to isolate CYP-mediated metabolism .
Q. What statistical and optimization frameworks are suitable for designing this compound-loaded nanocarriers?
Response Surface Methodology (RSM) with a 3³ factorial design (Design Expert®) optimizes variables: this compound:GMS ratio (1:1–1:3), sonication time (5–15 min), and surfactant concentration. Dependent variables (particle size, PDI, entrapment efficiency) are modeled via quadratic equations (Y = b₀ + b₁X₁ + b₂X₂ + b₁₂X₁X₂). Validate with ANOVA (p<0.05) and contour plots to identify robust formulation windows .
Q. How can contradictory data on this compound’s enantioselective COX inhibition be resolved?
Meta-analyses of IC₅₀ values (e.g., (S)-Flurbiprofen: COX-1 = 0.48 μM vs. COX-2 = 0.47 μM) require standardization of assay conditions (enzyme source, substrate concentration, incubation time). Compare inhibition kinetics (kcat/KM) across studies and apply mixed-effects models to account for inter-lab variability. Prioritize studies using recombinant COX isoforms over tissue homogenates .
Q. What mechanistic insights do murine models provide on this compound’s role in cytokine-mediated epithelial injury?
In IL-22-driven lung injury models, assess this compound’s modulation of metalloproteases (MMP-9) and PMN chemokines (CXCL1/CXCL2) via qPCR and ELISA. Dose-response studies (1–10 mg/kg) with histopathological scoring (e.g., alveolar thickening) differentiate anti-inflammatory efficacy from NSAID-class effects. Include (R)-Flurbiprofen as a negative control to isolate enantiomer-specific activity .
Q. Methodological Guidelines for Data Interpretation
Q. How should researchers address non-linear pharmacokinetics in this compound dose-escalation studies?
- Population PK Modeling : Use NONMEM® or Monolix to estimate clearance (CL/F) and volume (Vd/F) parameters with covariates (e.g., CYP2C9 genotype).
- Bioanalytical Validation : Ensure LC-MS/MS methods meet FDA criteria (LLOQ ≤1 ng/mL, accuracy ±15%).
- Ethical Reporting : Disclose attrition rates and protocol deviations in supplementary materials .
Q. What strategies mitigate batch-to-batch variability in this compound nanoparticle synthesis?
- DoE Optimization : Central Composite Designs (CCD) identify critical process parameters (e.g., solvent evaporation rate).
- In-Process Controls : Monitor zeta potential (±30 mV) and size distribution (PDI <0.3) via dynamic light scattering.
- Accelerated Stability Testing : Store batches at 25°C/60% RH for 6 months and compare dissolution profiles (f₂ >50) .
Propiedades
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037231 | |
Record name | Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.49e-02 g/L | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5104-49-4 | |
Record name | Flurbiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5104-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurbiprofen [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005104494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | flurbiprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flurbiprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GRO578KLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-111 °C, 110 - 111 °C | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.